Cas no 141109-16-2 ((R)-(-)-2-Chlorophenylglycine Methyl Ester)

(R)-(-)-2-Chlorophenylglycine Methyl Ester 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, a-amino-2-chloro-, methyl ester, (aR)-
- (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER
- 2-Amino-1-cyclohexenecarboxylic acid ethyl ester
- 2-Amino-cyclohex-1-enecarboxylic acid ethyl ester
- Ethyl 2-amino-1-cyclohexene-1-carboxylate
- ethyl 2-amino-1-cyclohexenecarboxylate
- ethyl 2-aminocyclohex-1-ene-1-carboxylate
- ethyl 2-aminocyclohex-1-enecarboxylate
- SCHEMBL13306848
- TS-02820
- EN300-2950448
- 141109-16-2
- Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester, (alphaR)-
- MFCD02258900
- (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate
- methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
- DQ3WA9YX3J
- AC-10051
- AKOS007930230
- DTXSID201265152
- Methyl (alphaR)-alpha-amino-2-chlorobenzeneacetate
- (R)-2-chlorophenylglycine methyl ester
- Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester, (-)-
- (R)-Methyl2-amino-2-(2-chlorophenyl)acetate
- A807728
- AKOS006278828
- (R)-(-)-2-Chlorophenylglycine Methyl Ester
-
- MDL: MFCD02258900
- インチ: 1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1
- InChIKey: UTWOZNRDJNWTPS-MRVPVSSYSA-N
- SMILES: ClC1C=CC=CC=1[C@H](C(=O)OC)N
計算された属性
- 精确分子量: 199.04000
- 同位素质量: 199.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 1.5
じっけんとくせい
- PSA: 52.32000
- LogP: 2.21310
(R)-(-)-2-Chlorophenylglycine Methyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C609843-500mg |
(R)-(-)-2-Chlorophenylglycine Methyl Ester |
141109-16-2 | 500mg |
$821.00 | 2023-05-18 | ||
Enamine | EN300-2950448-2.5g |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
141109-16-2 | 95.0% | 2.5g |
$838.0 | 2025-03-19 | |
Enamine | EN300-2950448-10.0g |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
141109-16-2 | 95.0% | 10.0g |
$1839.0 | 2025-03-19 | |
Enamine | EN300-2950448-5.0g |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
141109-16-2 | 95.0% | 5.0g |
$1240.0 | 2025-03-19 | |
Enamine | EN300-2950448-0.5g |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
141109-16-2 | 95.0% | 0.5g |
$410.0 | 2025-03-19 | |
Enamine | EN300-2950448-0.05g |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
141109-16-2 | 95.0% | 0.05g |
$359.0 | 2025-03-19 | |
TRC | C609843-250mg |
(R)-(-)-2-Chlorophenylglycine Methyl Ester |
141109-16-2 | 250mg |
$483.00 | 2023-05-18 | ||
TRC | C609843-1g |
(R)-(-)-2-Chlorophenylglycine Methyl Ester |
141109-16-2 | 1g |
$1372.00 | 2023-05-18 | ||
Enamine | EN300-2950448-1.0g |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
141109-16-2 | 95.0% | 1.0g |
$428.0 | 2025-03-19 | |
Enamine | EN300-2950448-0.25g |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
141109-16-2 | 95.0% | 0.25g |
$393.0 | 2025-03-19 |
(R)-(-)-2-Chlorophenylglycine Methyl Ester 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
(R)-(-)-2-Chlorophenylglycine Methyl Esterに関する追加情報
Recent Advances in the Application of (R)-(-)-2-Chlorophenylglycine Methyl Ester (CAS: 141109-16-2) in Chemical Biology and Pharmaceutical Research
The compound (R)-(-)-2-Chlorophenylglycine Methyl Ester (CAS: 141109-16-2) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral building block is particularly valued for its role in the synthesis of biologically active molecules, including peptidomimetics and enzyme inhibitors. Recent studies have explored its utility in asymmetric synthesis, drug discovery, and as a precursor for novel therapeutic agents. This research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.
One of the most notable developments involves the use of (R)-(-)-2-Chlorophenylglycine Methyl Ester in the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a key intermediate in the development of selective cathepsin inhibitors, which show promise for treating osteoporosis and certain cancers. The study highlighted the compound's stereochemical purity (≥99% ee) as a critical factor in achieving high inhibitory activity, underscoring the importance of enantioselective synthesis methods.
In the realm of neuroscience, researchers have investigated the potential of (R)-(-)-2-Chlorophenylglycine Methyl Ester derivatives as modulators of glutamate receptors. A recent Nature Chemical Biology publication (2024) revealed that structurally optimized analogs exhibit selective antagonism at metabotropic glutamate receptor subtype 5 (mGluR5), suggesting potential applications in neurological disorders such as Parkinson's disease and fragile X syndrome. The study employed advanced molecular docking simulations and in vitro assays to elucidate the structure-activity relationship of these derivatives.
From a synthetic chemistry perspective, novel catalytic systems have been developed to improve the production efficiency of (R)-(-)-2-Chlorophenylglycine Methyl Ester. A breakthrough reported in ACS Catalysis (2023) described a recyclable chiral catalyst system that achieves >90% yield with excellent enantioselectivity under mild conditions. This advancement addresses previous challenges in large-scale production while maintaining the high purity required for pharmaceutical applications. The methodology also demonstrates good compatibility with various functional groups, expanding its synthetic utility.
Emerging research has also explored the compound's potential in antibiotic development. A 2024 study in the European Journal of Medicinal Chemistry identified (R)-(-)-2-Chlorophenylglycine Methyl Ester-derived peptoids with potent activity against multidrug-resistant Gram-positive bacteria. These compounds exhibit a unique mechanism of action by disrupting bacterial cell wall biosynthesis, with minimal cytotoxicity against mammalian cells. The findings open new avenues for addressing the growing challenge of antibiotic resistance.
In conclusion, recent research on (R)-(-)-2-Chlorophenylglycine Methyl Ester (CAS: 141109-16-2) demonstrates its growing importance across multiple pharmaceutical research domains. From its established role as a chiral synthon to emerging applications in drug discovery and development, this compound continues to offer valuable opportunities for medicinal chemistry innovation. Future research directions may focus on further optimizing synthetic routes, exploring additional biological targets, and developing novel derivatives with enhanced therapeutic properties.
141109-16-2 ((R)-(-)-2-Chlorophenylglycine Methyl Ester) Related Products
- 1227954-90-6(5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid)
- 929966-35-8(Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate)
- 2229370-47-0((2,5-difluoro-4-nitrophenyl)methyl(methyl)amine)
- 77439-76-0(3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)
- 869658-84-4(1-tert-butyl 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate)
- 2017048-08-5(Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)
- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)
- 1361654-19-4(3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl)
- 1528990-18-2(2-(1H-1,2,3-triazol-4-yl)butanoic acid)
- 329059-11-2(4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol)
